tert-Butyl (4R)-3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate

enantioselective synthesis chiral building block stereochemical SAR

tert-Butyl (4R)-3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate (CAS 2166191-89-3) is an enantiopure, orthogonally protected spirocyclic diamine building block featuring a 1,6-diazaspiro[3.4]octane core with gem-difluoro substitution at the 3-position of the azetidine ring and a Boc protecting group on the pyrrolidine nitrogen. Its molecular formula is C₁₁H₁₈F₂N₂O₂ (MW 248.27), with a predicted density of 1.22±0.1 g/cm³ and boiling point of 305.1±42.0 °C.

Molecular Formula C11H18F2N2O2
Molecular Weight 248.27 g/mol
CAS No. 2166191-89-3
Cat. No. B6307983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (4R)-3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate
CAS2166191-89-3
Molecular FormulaC11H18F2N2O2
Molecular Weight248.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(C1)C(CN2)(F)F
InChIInChI=1S/C11H18F2N2O2/c1-9(2,3)17-8(16)15-5-4-10(7-15)11(12,13)6-14-10/h14H,4-7H2,1-3H3/t10-/m1/s1
InChIKeyWDPRNRPYIYPRAN-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (4R)-3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate (CAS 2166191-89-3): Procurement-Grade Spirocyclic Building Block


tert-Butyl (4R)-3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate (CAS 2166191-89-3) is an enantiopure, orthogonally protected spirocyclic diamine building block featuring a 1,6-diazaspiro[3.4]octane core with gem-difluoro substitution at the 3-position of the azetidine ring and a Boc protecting group on the pyrrolidine nitrogen . Its molecular formula is C₁₁H₁₈F₂N₂O₂ (MW 248.27), with a predicted density of 1.22±0.1 g/cm³ and boiling point of 305.1±42.0 °C . The compound is supplied at purities of 97–98% by multiple vendors and carries MDL identifier MFCD31743758 .

Why Generic Substitution Fails for tert-Butyl (4R)-3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate


Simply interchanging in-class spirocyclic building blocks—the (4S)-enantiomer (CAS 1263774-14-6), the non-fluorinated analog (CAS 1158749-79-1), or the regioisomeric benzyl carbamate (CAS 2488945-11-3)—is unsound because each comparator differs from the target in at least one quantifiable, functionally consequential parameter: absolute stereochemistry at the spiro center, gem-difluoro-modulated amine basicity and lipophilicity (ΔpKa ≈ –0.3 to –2 units; ΔLogP ≈ –0.5 to –0.6 units vs. non-fluorinated) , or the orthogonal Boc/NH protection pattern that dictates synthetic diversification order [1]. The malaria lead-optimization literature explicitly identifies the sp3-rich 1,6-diazaspiro[3.4]octane scaffold as a privileged chemotype whose stereochemistry and substitution pattern are critical for stage-specific antiplasmodial activity, underscoring that even seemingly minor structural perturbations can collapse or redirect biological activity [1].

Quantitative Differentiation Evidence for tert-Butyl (4R)-3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate vs. Closest Analogs


Absolute (4R) Stereochemistry vs. (4S)-Enantiomer: Chiral Identity Defines a Distinct Chemical Entity

The target compound bears a defined (4R) configuration at the spiro carbon, while the (4S)-enantiomer (tert-butyl (4S)-3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate, CAS 1263774-14-6) is the mirror-image stereoisomer . Both are classified and sold as separate chemical entities under distinct CAS numbers and MDL identifiers . Although no publicly available head-to-head biological comparison exists for this exact compound pair, the diazaspiro[3.4]octane literature demonstrates that stereochemistry at the spiro center determines the spatial orientation of the two nitrogen vectors, directly impacting target binding geometry; in the related 1,6-diazaspiro[3.4]octane antimalarial series, enantiomeric pairs exhibited divergent multi-stage activity profiles [1].

enantioselective synthesis chiral building block stereochemical SAR

Gem-Difluoro Modulation of Lipophilicity and Amine Basicity vs. Non-Fluorinated Analog

The 3,3-gem-difluoro substitution on the azetidine ring distinguishes the target compound from its non-fluorinated counterpart, tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate (CAS 1158749-79-1) . The non-fluorinated analog has an experimentally derived/predicted LogP of 1.626 . Holovach et al. (2022) systematically demonstrated across a panel of functionalized gem-difluorocycloalkanes that gem-difluorination decreases pKa of proximal amines by 0.3–2 units (inductive effect) and lowers LogP by 0.5–0.6 units relative to the non-fluorinated parent . Applying this established structure–property relationship, the target compound is predicted to exhibit a LogP of approximately 1.03–1.13 and a reduced conjugate acid pKa for the azetidine nitrogen compared to the non-fluorinated analog .

physicochemical property modulation gem-difluorination lead optimization

Orthogonal Boc Protection at N6 with Free NH at N1 vs. Regioisomeric Cbz Protection

The target compound possesses a Boc protecting group on the pyrrolidine nitrogen (N6) and a free secondary amine at the azetidine nitrogen (N1), enabling selective functionalization at N1 while N6 remains protected . This contrasts with benzyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-1-carboxylate (CAS 2488945-11-3), which places a Cbz group on the azetidine nitrogen (N1) and leaves N6 free . The Boc group is cleaved under acidic conditions (TFA or HCl/dioxane), whereas the Cbz group requires hydrogenolysis or strongly acidic conditions (HBr/AcOH), making the two protection schemes orthogonal. Orain et al. (Synlett, 2015) established synthetic routes to orthogonally protected 2,6-diazaspiro[3.4]octane analogs precisely to enable sequential functionalization of each amine in multi-step medicinal chemistry workflows .

orthogonal protecting group strategy synthetic diversification spirocyclic diamine

High Fraction sp³ (Fsp³ ≈ 0.91) vs. Flat Aromatic or Piperazine/Morpholine Bioisosteres

The 1,6-diazaspiro[3.4]octane core of the target compound contains 10 sp³-hybridized carbons out of 11 total carbons, yielding an Fsp³ value of approximately 0.91 . This contrasts sharply with commonly used piperazine (Fsp³ = 1.0 but with lower 3D complexity), morpholine (Fsp³ = 0.8), or flat aromatic bioisosteres (Fsp³ < 0.3). The Le Manach et al. (2021) antimalarial hit-to-lead program specifically highlighted the sp³-rich nature of the diazaspiro[3.4]octane scaffold as a key advantage driving its selection from a whole-cell HTS campaign, with optimized analogs achieving asexual blood-stage IC₅₀ values below 50 nM alongside gametocyte sterilizing activity [1]. Reviews on Fsp³ as a drug-likeness parameter have established that higher Fsp³ correlates with improved aqueous solubility, reduced promiscuity, and higher clinical success rates [2].

Fsp3 drug-likeness metric conformational restriction sp3-rich scaffold

Commercial Availability and Vendor-Reported Purity Benchmarks vs. (4S)-Enantiomer and Racemate

The target (4R)-enantiomer is commercially stocked by multiple independent vendors at purities of 97–98% (Aladdin: 97%+, Leyan: 98%, MolCore: 97%, Chemsrc-listed suppliers: 97%) . The (4S)-enantiomer (CAS 1263774-14-6) is also commercially available but from a narrower vendor base, typically at similar 97% purity . The racemic mixture (CAS 1823273-12-6, listed as 'tert-butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate' without stereochemical designation) is offered at slightly lower purity (95%) [1]. The broader vendor base and higher typical purity for the (4R)-enantiomer may reflect greater demand from medicinal chemistry programs targeting the specific chiral configuration, though no public demand data exists to confirm this.

commercial sourcing enantiopurity procurement specifications

Optimal Procurement and Application Scenarios for tert-Butyl (4R)-3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate


Enantioselective Synthesis of Chiral Drug Candidates Requiring Defined (4R) Spirocenter Geometry

Medicinal chemistry programs developing chiral spirocyclic leads—such as those targeting the P. falciparum cyclic amine resistance locus or sigma-1 receptor—require enantiopure (4R)-configured building blocks to ensure reproducible target engagement. The (4R)-enantiomer provides the defined exit-vector geometry needed to maintain the structure–activity relationships reported in the diazaspiro[3.4]octane antimalarial series, where stereochemistry at the spiro carbon was essential for sub-50 nM asexual blood-stage activity [1]. Substituting the (4S)-enantiomer or racemate would produce a different stereoisomeric mixture, complicating SAR interpretation and requiring chiral separation that reduces overall synthetic throughput.

Physicochemical Lead Optimization Using gem-Difluoro Modulation of Basicity and Lipophilicity

When a lead series suffers from excessive amine basicity (causing hERG liability or lysosomal trapping) or high LogP (causing solubility-limited absorption or high metabolic clearance), the gem-difluoro substitution of this building block provides a validated strategy to simultaneously lower pKa by 0.3–2 units and reduce LogP by ~0.5–0.6 units compared to the non-fluorinated 1,6-diazaspiro[3.4]octane scaffold . This is particularly relevant for CNS programs where the reduced basicity and lipophilicity can improve the CNS MPO score and lower P-gp efflux susceptibility, as demonstrated for gem-difluoro spirocyclic amidine-based BACE1 inhibitors [2].

Sequential Dual-Functionalization of Spirocyclic Diamine Scaffolds via Orthogonal Boc Protection

In synthetic routes requiring sequential derivatization of two chemically distinct amines (e.g., PROTAC linker attachment at N1 followed by warhead installation at N6 after Boc deprotection), the orthogonal protection pattern of this compound—Boc at N6, free NH at N1—is essential. The established methodology of Orain et al. (Synlett, 2015) for orthogonally protected 2,6-diazaspiro[3.4]octane analogs provides a validated synthetic framework adaptable to the 1,6-regioisomer, enabling gram-scale preparation of diversely functionalized analogs for library synthesis .

Fragment-Based Drug Discovery and DNA-Encoded Library (DEL) Synthesis Leveraging High Fsp³ Scaffolds

Fragment-based screening campaigns and DNA-encoded library builds increasingly prioritize high-Fsp³, low-molecular-weight scaffolds to explore three-dimensional chemical space. With an Fsp³ of ~0.91 and MW of 248.27, this compound meets the fragment-like criteria while offering two chemically addressable amines for on-DNA chemistry or fragment elaboration. The sp³-rich character aligns with the 'escape from flatland' paradigm, which correlates higher carbon saturation with improved clinical progression rates, making this building block a strategically sound choice for library design [3].

Quote Request

Request a Quote for tert-Butyl (4R)-3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.